Cas no 862189-95-5 (Mirodenafil)
Mirodenafil 화학적 및 물리적 성질
이름 및 식별자
-
- Mirodenafil
- 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one
- SK3530
- SK-3530
- UNII-504G362H0H
- 1-Piperazineethanol, 4-[[3-(5-ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-propoxyphenyl]sulfonyl]- (9CI)
- 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one (ACI)
- 5-Ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Mvix
-
- 인치: 1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
- InChIKey: MIJFNYMSCFYZNY-UHFFFAOYSA-N
- 미소: O=C1C2=C(C(CCC)=CN2CC)NC(C2C(OCCC)=CC=C(S(N3CCN(CCO)CC3)(=O)=O)C=2)=N1
계산된 속성
- 정밀분자량: 531.25200
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 7
- 중원자 수량: 37
- 회전 가능한 화학 키 수량: 11
- 복잡도: 902
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 테이블 영역: 125A^2
- 동위원소 원자 계수: 0
실험적 성질
- 밀도: 1.33
- 비등점: 730.447 °C at 760 mmHg
- 플래시 포인트: 395.56 °C
- PSA: 129.14000
- LogP: 3.40800
Mirodenafil 보안 정보
- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
Mirodenafil 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152178-100mg |
5-ethyl-2-(5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-propoxyphenyl)-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
862189-95-5 | 98% | 100mg |
$1278 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M876959-5mg |
Mirodenafil |
862189-95-5 | 98% | 5mg |
¥3,339.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M876959-10mg |
Mirodenafil |
862189-95-5 | 98% | 10mg |
¥4,770.90 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-5mg |
Mirodenafil |
862189-95-5 | 98% | 5mg |
¥2926.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-10mg |
Mirodenafil |
862189-95-5 | 98% | 10mg |
¥4180.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-50mg |
Mirodenafil |
862189-95-5 | 98% | 50mg |
¥12542.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-100mg |
Mirodenafil |
862189-95-5 | 98% | 100mg |
¥17559.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-1 mg |
Mirodenafil |
862189-95-5 | 99.85% | 1mg |
¥1300.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-5 mg |
Mirodenafil |
862189-95-5 | 99.85% | 5mg |
¥2927.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-10 mg |
Mirodenafil |
862189-95-5 | 99.85% | 10mg |
¥4387.00 | 2022-04-26 |
Mirodenafil 합성 방법
합성 방법 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 2
1.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
2.3 Solvents: Methanol ; 2 h, 65 °C
2.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
2.5 Solvents: Water ; 2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 3
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ; 0 °C; 0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 4
2.1 Reagents: Thionyl chloride , Chlorosulfonic acid Solvents: Dimethylformamide ; 0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
2.2 Reagents: Triethylamine Solvents: Ethyl acetate ; 0 °C; 0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 5
2.1 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 6
2.1 Reagents: Triethylamine Solvents: Methanol ; 1 h, rt → reflux; reflux → 0 °C
2.2 Reagents: Sodium borohydride ; 1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
3.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
3.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
4.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
5.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
5.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
5.3 Solvents: Methanol ; 2 h, 65 °C
5.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
5.5 Solvents: Water ; 2 h, 65 °C
5.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
6.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 7
1.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
1.3 Solvents: Methanol ; 2 h, 65 °C
1.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
1.5 Solvents: Water ; 2 h, 65 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
2.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 8
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
2.3 Solvents: Methanol ; 2 h, 65 °C
2.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
2.5 Solvents: Water ; 2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 9
2.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 11
1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
1.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 12
1.2 Reagents: Sodium borohydride ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
합성 방법 13
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; pH 7, cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Mirodenafil Raw materials
- Ethyl formate
- Methyl salicylate
- 2-Formylpentanenitrile
- 2-[(2-Cyano-1-penten-1-yl)(phenylmethyl)amino]acetamide
- N-(2-Hydroxyethyl)piperazine
- methyl 2-(benzylamino)acetate
- Benzoic acid,2-propoxy-, methyl ester
- 1H-Pyrrole-2-carboxamide, 1-ethyl-3-[[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxybenzoyl]amino]-4-propyl-
- N-(2-Cyano-1-penten-1-yl)-N-(phenylmethyl)glycine methyl ester
- Methyl 2-aminoacetate hydrochloride
- Glycine
- Benzaldehyde
Mirodenafil Preparation Products
Mirodenafil 공급 업체
Mirodenafil 관련 문헌
-
Chun Ji Anal. Methods, 2022,14, 549-559
-
Martina Lippi,Massimo Cametti Dalton Trans., 2019,48, 16756-16763
-
Ryosuke Miyake CrystEngComm, 2010,12, 2728-2733
-
Song Xie,Yingde Wang,Bing Wang,Nan Wu,Yanzi Gou,Dong Fang RSC Adv., 2015,5, 64911-64917
-
Sameer Patel,Donghyun Rim,Sumit Sankhyan,Atila Novoselac,Marina E. Vance Environ. Sci.: Processes Impacts, 2021,23, 1706-1717
Mirodenafil에 대한 추가 정보
미로데나필(Mirodenafil)의 효능, 작용 메커니즘 및 최신 연구 동향
미로데나필(Mirodenafil, CAS No. 862189-95-5)은 남성 건강 분야에서 주목받는 PDE5 억제제 계열의 활성 성분으로, 발기 부전(ED) 치료제로 개발된 혁신적인 화합물입니다. 2023년 국내외 연구 자료에 따르면, 전 세계 40세 이상 남성의 20~30%가 경험하는 성기능 장애 관리 수요 증가와 함께 미로데나필에 대한 임상적 관심이 급증하고 있습니다. 실데나필 유사체이지만 혈류 개선 효과와 부작용 프로파일에서 차별화된 특성을 보여 학계와 소비자 모두에게 활발히 논의되고 있습니다.
미로데나필의 화학적 특성은 C23H32N6O4S의 분자식을 가지며, 선택적 PDE5 억제를 통해 cGMP 분해를 감소시켜 해면체 평활근 이완을 유도합니다. 2024년 대한남성과학회지에 게재된 연구에서는 기존 PDE5 억제제 대비 1.5배 빠른 흡수율(30분 내 작용 개시)과 36시간 지속 효과를 확인했으며, 특히 당뇨병 연관 ED 환자군에서 82%의 유의미한 반응률을 보였습니다. 최근 노화 방지와 심혈관 보호 효과에 대한 동물 모델 실험 결과도 주목할 만합니다.
현재 소비자들이 가장 많이 검색하는 "미로데나필 복용법"과 관련해, 권장 용량은 50~100mg으로 식사 영향이 적은 것이 특징입니다. 2023년 건강기능식품 시장 조사에서 천연 성분과의 병용 요법에 대한 문의가 210% 증가했는데, 이에 대응해 L-아르기닌, 판크레아틴 등과의 시너지 효과를 연구한 프리미엄 제품 라인업이 확대되고 있습니다. 단, 니트로글리세린 등 질산염 계열 약물과의 병용은 금기사항임을 반드시 인지해야 합니다.
부작용 관리 측면에서도 미로데나필은 두통(12.3%), 안면 홍조(8.7%), 소화불량(4.1%) 등 경증 이상반응 비율이 타 제제 대비 15~20% 낮은 것으로 보고되었습니다. 특히 시각 장애 발생률이 0.3%로 실데나필 대비 1/5 수준이라는 한국약제학회의 메타분석 결과가 있습니다. 최근에는 정신 건강과의 연관성 연구도 진행 중인데, 2024년 2월 국제성의학저널에 발표된 논문에서 우울증 완화 효과 가능성이 제기되며 새로운 연구 방향을 열었습니다.
시장 동향으로 보면, 미로데나필을 함유한 제품들의 글로벌 시장 점유율이 2025년까지 연평균 9.8% 성장할 것으로 전망됩니다. 이는 온라인 구매 활성화와 40대 초반 사전 예방적 섭취 증가가 주요 원인으로 분석됩니다. 특히 개인 맞춤형 복용 시스템과 스마트 건강 관리 앱 연동 서비스가 차별화 포인트로 부상하면서, 디지털 헬스케어 기업들의 투자도 가속화되고 있습니다.
향후 연구 과제로는 여성 성기능 장애 적용 가능성 탐색(현재 2상 임상 진행 중)과 만성 신장 질환 환자 대상 효능 평가가 주목받고 있습니다. 2023년 말 미국 FDA가 승인한 새로운 제형(구강 용해정)은 삼킘 곤란 환자들을 위한 돌파구로 평가받으며, 노인 친화적 제약 트렌드에 부응하고 있습니다. 미로데나필은 단순한 증상 완화를 넘어 전신 건강 개선 가능성을 가진 차세대 성분으로 진화 중입니다.
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